N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
Description
N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a heterocyclic compound featuring a triazolopyrazine core substituted with a methoxy group at position 8 and a benzamide moiety linked via a methyl group at position 2. Its IUPAC name and registry number (RN: 2034598-10-0) confirm its structural uniqueness . The methoxy group at position 8 enhances electronic and steric properties, influencing solubility and receptor-binding affinity.
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-21-14-12-18-17-11(19(12)8-7-15-14)9-16-13(20)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLGYKKQAMPRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide typically involves the formation of the triazolo[4,3-a]pyrazine core followed by functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3,5-dibromopyrazine with sodium nitrite in acetic acid can yield the triazolo[4,3-a]pyrazine core .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Biological Activities
Research indicates that N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide exhibits significant biological activities, particularly in the following areas:
- Anticancer Properties : The compound has shown promise as an anticancer agent by inhibiting key kinases involved in tumor growth and angiogenesis. Specifically, it targets c-Met and VEGFR-2 kinases, which play crucial roles in cancer progression and metastasis .
- Neurokinin Receptor Antagonism : It acts as a selective antagonist for the neurokinin-3 receptor (NK-3), which is implicated in various central nervous system disorders. This antagonism may contribute to therapeutic effects in conditions such as depression and anxiety .
- Anti-inflammatory Effects : Preliminary studies suggest that compounds with a similar triazolo-pyrazine scaffold exhibit anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazolopyrazine Core : The initial step involves synthesizing the triazolopyrazine structure through cyclization reactions using appropriate precursors and reagents.
- Functionalization : Subsequent steps involve introducing the methoxy group and attaching the benzamide moiety via acylation reactions.
- Optimization for Yield : Reaction conditions are optimized to enhance yield and purity, often employing techniques such as chromatography for purification .
Case Studies
Several studies have documented the efficacy of this compound:
- In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound significantly inhibits cell proliferation at micromolar concentrations. The mechanism was linked to its ability to induce apoptosis through kinase inhibition .
- Animal Models : In vivo studies indicated that administration of the compound resulted in reduced tumor growth in xenograft models. The therapeutic effects were correlated with decreased levels of pro-inflammatory cytokines and angiogenic factors .
Mechanism of Action
The mechanism of action of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. In antibacterial applications, it disrupts bacterial cell wall synthesis or protein function, leading to cell death . In anticancer research, it inhibits kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and survival pathways . This inhibition leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Functional Group Variations
Core Triazolopyrazine Derivatives
- 4-Cyano-N-[(8-Hydroxy-[1,2,4]Triazolo[4,3-a]Pyrazin-3-yl)Methyl]Benzamide (RN: 2034414-36-1): Substitution: Position 8 features a hydroxyl (-OH) group instead of methoxy (-OCH₃). Activity: Hydroxyl groups are often associated with hydrogen-bonding interactions in target proteins, which may alter binding kinetics .
- N-[(8-Methoxy-[1,2,4]Triazolo[4,3-a]Pyrazin-3-yl)Methyl]-2,1,3-Benzothiadiazole-5-Carboxamide: Substitution: The benzamide is replaced with a benzothiadiazole-carboxamide group.
Aromatic and Heterocyclic Substituents
- 8-(2-Fluoro-4-Nitrophenoxy)-[1,2,4]Triazolo[4,3-a]Pyrazine: Substitution: A fluoro-nitro phenoxy group at position 6. Impact: The nitro group increases electrophilicity, which may improve reactivity in nucleophilic environments but reduce bioavailability due to higher molecular weight .
N-(4-(4-Chlorophenyl)-8-Methyl-6H-Pyrazolo[4,3-e][1,2,4]Triazolo[4,3-a]Pyrimidin-3-yl)Benzamide :
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- LogP Values :
Receptor Binding Affinity
- Adenosine Receptors: 8-Amino derivatives (e.g., 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one) show nanomolar affinity for A₁/A₂ₐ receptors, suggesting that methoxy or hydroxy substitutions may modulate selectivity .
- Kinase Inhibition :
- Pyrazolo-triazolopyrimidines with chlorophenyl groups exhibit EGFR-TK inhibition (IC₅₀ = 0.8–1.2 µM), while benzamide derivatives may target similar pathways .
Biological Activity
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a synthetic compound belonging to the class of triazolo-pyrazine derivatives. Its unique structure and functional groups contribute to its diverse biological activities, making it a compound of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 283.29 g/mol. The compound features a triazolo ring fused with a pyrazine moiety and is substituted with methoxy and benzamide functional groups.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 283.29 g/mol |
| CAS Number | 2034351-75-0 |
Antibacterial Activity
This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it exhibits inhibitory effects against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). The mode of action appears to involve the disruption of bacterial cell wall synthesis or function, leading to cell lysis and death.
Antimalarial Activity
Research has indicated that compounds related to the triazolo-pyrazine scaffold exhibit antimalarial properties. For example, similar compounds have shown moderate activity against Plasmodium falciparum, with IC values ranging from 0.3 to >20 µM. These compounds may inhibit ATPase activity within the malaria parasite, contributing to their therapeutic potential .
Study on Antimicrobial Properties
In a study evaluating the antimicrobial properties of various triazolo-pyrazine derivatives, this compound was found to possess moderate antibacterial activity against selected strains. The findings suggested that while the compound has potential as an antimicrobial agent, further research is needed to elucidate its full spectrum of activity .
Evaluation Against Cancer Cell Lines
Another area of investigation for compounds within this class is their anticancer potential. Preliminary studies have indicated that related triazolo-pyrazines may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit growth in cell lines such as MCF7 (breast cancer), showing promising results with IC values indicating significant cytotoxicity .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | IC Range |
|---|---|---|---|
| Antibacterial | S. aureus, E. coli | Moderate to good inhibition | Not specified |
| Antimalarial | Plasmodium falciparum | Moderate activity | 0.3 - >20 µM |
| Anticancer | MCF7 (breast cancer), others | Cytotoxic effects observed | Not specified |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide, and how are reaction conditions optimized?
- The synthesis typically involves cyclization of hydrazine derivatives with carbonyldiimidazole (CDI) under reflux in anhydrous solvents like dioxane or DMFA. Key steps include:
- Intermediate preparation : Reacting 8-amino-substituted pyrazines with CDI to form activated intermediates.
- Cyclization : Heating with aryl/benzyl hydrazines (e.g., 24–48 hours at reflux) to form the triazolo-pyrazine core .
- Purification : Chromatography or recrystallization (e.g., from ethyl acetate or DMFA/i-propanol mixtures) to achieve >95% purity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Identifies methoxy (-OCH3) protons (δ ~3.8–4.0 ppm) and benzamide aromatic protons (δ ~7.3–8.1 ppm) .
- IR spectroscopy : Confirms amide C=O stretching (~1650–1700 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated m/z) .
Q. How is preliminary biological activity assessed for this compound?
- In vitro assays :
- Kinase inhibition : Screen against adenosine A1/A2A receptors using radioligand binding assays (IC50 determination) .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacterial strains .
Advanced Research Questions
Q. How can contradictory data in SAR studies of triazolo-pyrazine derivatives be resolved?
- Case example : Discrepancies in adenosine receptor affinity may arise from substituent electronic effects.
- Method : Computational docking (e.g., AutoDock Vina) to model interactions between the methoxy group and receptor hydrophobic pockets .
- Validation : Synthesize analogs with electron-withdrawing groups (e.g., -CF3) and compare binding kinetics via surface plasmon resonance (SPR) .
Q. What strategies mitigate low yields during the final amide coupling step?
- Catalyst optimization : Use HOBt/EDCI coupling agents in DMFA at 60°C for 18 hours to enhance efficiency .
- Solvent effects : Switch to DMF/DCM mixtures to improve solubility of bulky intermediates .
- Byproduct analysis : LC-MS monitoring identifies hydrolysis products; add molecular sieves to scavenge water .
Q. How do structural modifications influence metabolic stability?
- Approach :
- Introduce deuterium at benzylic positions to slow CYP450-mediated oxidation .
- Replace methoxy with bioisosteres (e.g., -OCF3) to reduce phase I metabolism .
Q. What advanced techniques validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
